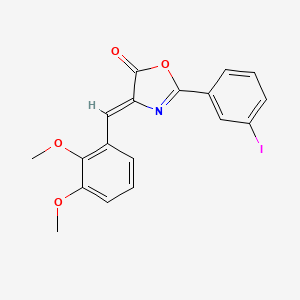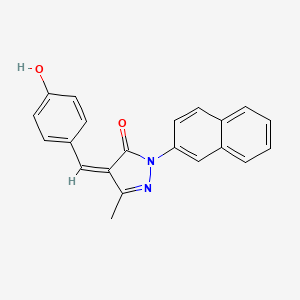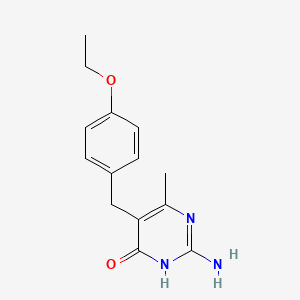![molecular formula C23H17IN2O2 B3723662 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3723662.png)
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as HMQ, is a compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, studies suggest that 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone exerts its therapeutic effects by targeting multiple signaling pathways. 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone also activates the JNK pathway, which is involved in apoptosis. Additionally, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to inhibit NF-κB signaling, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. Studies have reported that 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to inhibit the activity of HDAC, an enzyme that is involved in gene expression. Moreover, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to increase the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone is also soluble in several solvents, which makes it suitable for various experimental setups. However, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has some limitations. It is a highly reactive compound that can undergo degradation and oxidation in the presence of air and light. Therefore, it requires careful handling and storage.
Zukünftige Richtungen
For the research on 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone can focus on its use as a combination therapy, treatment of neurodegenerative disorders, optimization of synthesis method, and elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. Several studies have reported that 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c1-15-2-8-18(9-3-15)26-22(13-6-16-4-10-19(27)11-5-16)25-21-12-7-17(24)14-20(21)23(26)28/h2-14,27H,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMAWAFZFJAVKR-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3723584.png)
![2-[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B3723588.png)
![N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3723590.png)
![N-(2,4-dimethylphenyl)-N'-(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3723603.png)
![2-(4-benzyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3723604.png)
![2-[(2-pyridinylthio)methyl]-4(1H)-quinazolinone](/img/structure/B3723610.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3723611.png)
![N-{4-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B3723620.png)
![N-(2,4-dimethylphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3723627.png)
![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate](/img/structure/B3723640.png)



